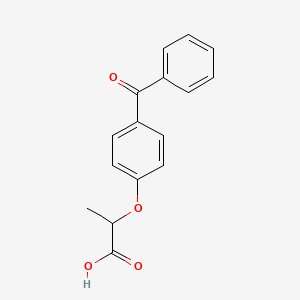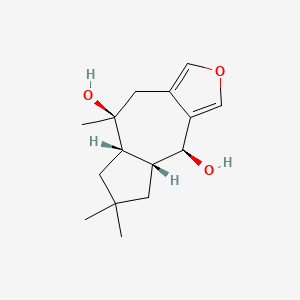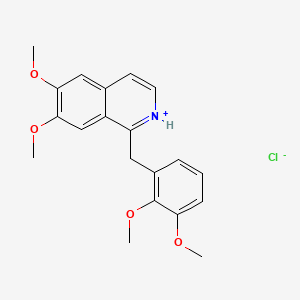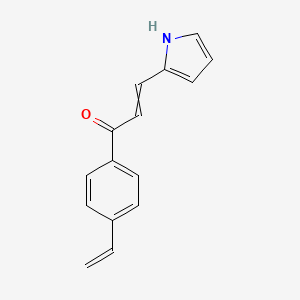![molecular formula C39H74ClNO2 B14608887 1-[3,5-Bis(hexadecyloxy)phenyl]methanamine--hydrogen chloride (1/1) CAS No. 60273-50-9](/img/structure/B14608887.png)
1-[3,5-Bis(hexadecyloxy)phenyl]methanamine--hydrogen chloride (1/1)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[3,5-Bis(hexadecyloxy)phenyl]methanamine–hydrogen chloride (1/1) is a complex organic compound characterized by its unique structure, which includes a phenyl ring substituted with two hexadecyloxy groups and an amine group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-[3,5-Bis(hexadecyloxy)phenyl]methanamine–hydrogen chloride (1/1) typically involves multiple steps. One common method starts with the preparation of the phenyl ring substituted with hexadecyloxy groups. This can be achieved through a Friedel-Crafts alkylation reaction, where hexadecyloxy groups are introduced to the phenyl ring using appropriate alkyl halides and a Lewis acid catalyst such as aluminum chloride.
Following the substitution, the methanamine group is introduced through a nucleophilic substitution reaction. This involves reacting the substituted phenyl ring with a suitable amine source under controlled conditions. The final step involves the formation of the hydrogen chloride salt by reacting the amine with hydrochloric acid.
Industrial Production Methods
In an industrial setting, the production of 1-[3,5-Bis(hexadecyloxy)phenyl]methanamine–hydrogen chloride (1/1) may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the compound’s purity.
Analyse Chemischer Reaktionen
Types of Reactions
1-[3,5-Bis(hexadecyloxy)phenyl]methanamine–hydrogen chloride (1/1) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group can be replaced with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Alkyl halides, nucleophiles, solvents like dichloromethane or ethanol.
Major Products
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols, amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
1-[3,5-Bis(hexadecyloxy)phenyl]methanamine–hydrogen chloride (1/1) has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development and delivery systems.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 1-[3,5-Bis(hexadecyloxy)phenyl]methanamine–hydrogen chloride (1/1) involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites on these targets, modulating their activity. For example, the amine group can form hydrogen bonds or ionic interactions with amino acid residues in enzymes, affecting their catalytic function. Additionally, the hydrophobic hexadecyloxy groups can interact with lipid membranes, influencing cellular processes.
Vergleich Mit ähnlichen Verbindungen
1-[3,5-Bis(hexadecyloxy)phenyl]methanamine–hydrogen chloride (1/1) can be compared with other similar compounds, such as:
1-[3,5-Bis(alkyloxy)phenyl]methanamine: Similar structure but with different alkyl chain lengths, affecting solubility and reactivity.
1-[3,5-Bis(alkyloxy)phenyl]methanamine derivatives: Various derivatives with different functional groups, leading to diverse chemical and biological properties.
The uniqueness of 1-[3,5-Bis(hexadecyloxy)phenyl]methanamine–hydrogen chloride (1/1) lies in its specific substitution pattern and the presence of the hydrogen chloride salt, which can influence its solubility, stability, and reactivity.
Eigenschaften
CAS-Nummer |
60273-50-9 |
|---|---|
Molekularformel |
C39H74ClNO2 |
Molekulargewicht |
624.5 g/mol |
IUPAC-Name |
(3,5-dihexadecoxyphenyl)methanamine;hydrochloride |
InChI |
InChI=1S/C39H73NO2.ClH/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-41-38-33-37(36-40)34-39(35-38)42-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2;/h33-35H,3-32,36,40H2,1-2H3;1H |
InChI-Schlüssel |
ZNUVIKOZVSJJLD-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCCCCCOC1=CC(=CC(=C1)CN)OCCCCCCCCCCCCCCCC.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![5-[(Cyclohexylmethyl)amino]thianthren-5-ium perchlorate](/img/structure/B14608839.png)




![N-Methyl-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine-1-carbothioamide](/img/structure/B14608862.png)



![1-[3-(4-Methylpent-3-en-1-yl)cyclohex-3-en-1-yl]ethan-1-one](/img/structure/B14608899.png)

